molecular formula C14H10F2O2 B6399692 3-(2,4-Difluorophenyl)-2-methylbenzoic acid CAS No. 1261937-80-7

3-(2,4-Difluorophenyl)-2-methylbenzoic acid

Cat. No.: B6399692
CAS No.: 1261937-80-7
M. Wt: 248.22 g/mol
InChI Key: VROLAAFPVYSMIB-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms attached to a benzene ring, along with a carboxylic acid group

Properties

IUPAC Name

3-(2,4-difluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-10(3-2-4-11(8)14(17)18)12-6-5-9(15)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROLAAFPVYSMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689587
Record name 2',4'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-80-7
Record name 2',4'-Difluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-2-methylbenzoic acid typically involves the introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 2,4-difluorobenzene with a suitable methylbenzoic acid derivative under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2,4-Difluorophenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 3-(2,4-Difluorophenyl)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)propionic acid
  • 2,4-Difluorophenylacetic acid
  • 4-Fluorophenylboronic acid

Uniqueness

3-(2,4-Difluorophenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged for specific scientific and industrial purposes.

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